molecular formula C5H4BrNO B085227 5-Bromo-2-hydroxypyridine CAS No. 13466-38-1

5-Bromo-2-hydroxypyridine

Cat. No.: B085227
CAS No.: 13466-38-1
M. Wt: 174 g/mol
InChI Key: NDMZZQRNZFWMEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxypyridine is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxypyridine can be synthesized through several methods. One common method involves the bromination of 2-hydroxypyridine. The reaction typically uses bromine in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure a high yield of the desired product .

Another method involves the Sandmeyer reaction, where 2-amino-5-bromopyridine is converted to this compound using modified Sandmeyer conditions. This method is advantageous as it allows for the selective bromination of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The use of bromine in polar protic solvents such as water or ethanol is common. The reaction is typically carried out at controlled temperatures to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to act as an intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridone
  • 2-Amino-5-bromopyridine
  • 5-Bromo-2-chloropyridine
  • 2-Bromo-5-hydroxypyridine

Comparison

5-Bromo-2-hydroxypyridine is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZZQRNZFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344792
Record name 5-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-38-1
Record name 5-Bromo-2-hydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13466-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-bromo-2-hydroxypyridine interact with PfLDH and what are the downstream effects?

A1: Research suggests that this compound binds within the active site of PfLDH, a key enzyme in the parasite's metabolism. The molecule forms critical interactions with the enzyme, including:

  • Bifurcated Salt Bridge: The carboxylate group of the molecule interacts with the guanidino groups of both Arg109 and Arg171 residues within the active site. []
  • π-Stacking: The heterocyclic ring of this compound participates in π-stacking interactions with the pyridine ring of the NAD+ cofactor, which is essential for PfLDH activity. []

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